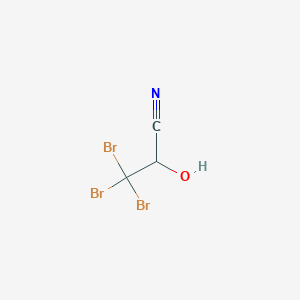
3,3,3-Tribromo-2-hydroxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Tribromo-2-hydroxypropanenitrile: is an organic compound with the molecular formula C3H2Br3NO It is characterized by the presence of three bromine atoms, a hydroxyl group, and a nitrile group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3,3-Tribromo-2-hydroxypropanenitrile can be synthesized through the bromination of 2-hydroxypropanenitrile. The reaction involves the addition of bromine to the carbon atoms of the propane backbone. The reaction is typically carried out in a solvent such as acetic acid or chloroform, and the temperature is maintained at a controlled level to ensure the selective bromination of the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The process also includes purification steps such as recrystallization and distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The bromine atoms in 3,3,3-tribromo-2-hydroxypropanenitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3,3,3-tribromo-2-oxopropanenitrile.
Reduction: The nitrile group can be reduced to an amine group, producing 3,3,3-tribromo-2-hydroxypropylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted derivatives of this compound.
- 3,3,3-tribromo-2-oxopropanenitrile.
- 3,3,3-tribromo-2-hydroxypropylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3,3-Tribromo-2-hydroxypropanenitrile is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It serves as a model compound to investigate the toxicity and metabolic pathways of brominated compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for drug design.
Industry: In the industrial sector, this compound is used in the production of flame retardants and other specialty chemicals. Its brominated structure imparts flame-retardant properties, making it useful in the manufacture of fire-resistant materials.
Wirkmechanismus
The mechanism of action of 3,3,3-tribromo-2-hydroxypropanenitrile involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, affecting the compound’s solubility and stability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The nitrile group can form covalent bonds with nucleic acids, potentially affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypropanenitrile: Lacks the bromine atoms, resulting in different reactivity and applications.
3,3,3-Tribromopropanenitrile: Lacks the hydroxyl group, affecting its solubility and chemical behavior.
3,3,3-Tribromo-2-oxopropanenitrile: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness: 3,3,3-Tribromo-2-hydroxypropanenitrile is unique due to the presence of both bromine atoms and a hydroxyl group on the same molecule. This combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
74592-78-2 |
|---|---|
Molekularformel |
C3H2Br3NO |
Molekulargewicht |
307.77 g/mol |
IUPAC-Name |
3,3,3-tribromo-2-hydroxypropanenitrile |
InChI |
InChI=1S/C3H2Br3NO/c4-3(5,6)2(8)1-7/h2,8H |
InChI-Schlüssel |
YRVKHDJXSXWQKB-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(C(Br)(Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



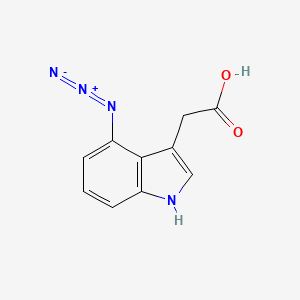
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
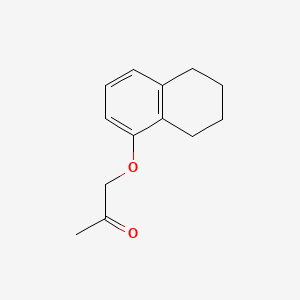
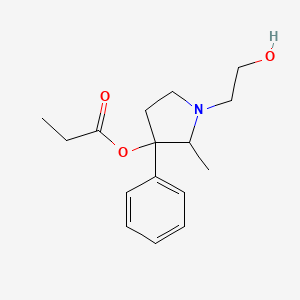
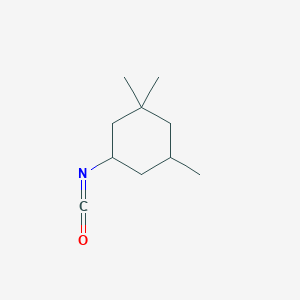
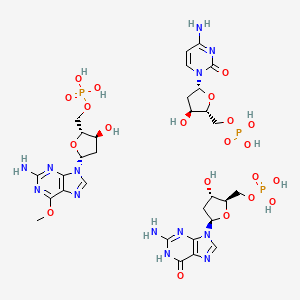


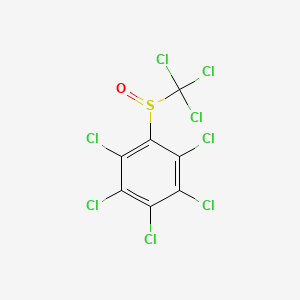
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
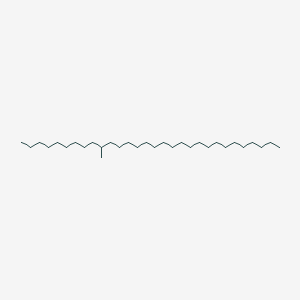

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
